5-Butyl-2-chloropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-butyl-2-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-2-3-4-7-5-10-8(9)11-6-7/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYDXQQVCFDVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654159 | |

| Record name | 5-Butyl-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847227-37-6 | |

| Record name | 5-Butyl-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Pyrimidine Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to 5-Butyl-2-chloropyrimidine: Properties, Reactivity, and Applications in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural compounds, including nucleic acids, and a vast array of synthetic therapeutic agents.[1] Its presence in approved drugs for oncology, viral infections, and bacterial diseases highlights its privileged status as a pharmacophore.[1][2] Halogenated pyrimidines, in particular, serve as exceptionally versatile intermediates. The electron-deficient nature of the pyrimidine ring activates halogen substituents toward a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.[1][3][4]

This guide focuses on this compound, a key building block for drug discovery professionals. The presence of the C2-chloro atom provides a reactive handle for introducing diverse functionalities, while the C5-butyl group offers a lipophilic anchor to modulate physicochemical properties such as solubility and membrane permeability. Understanding the core chemical properties, reactivity, and handling of this intermediate is paramount for its effective use in the synthesis of novel, biologically active molecules.

Core Physicochemical and Structural Properties

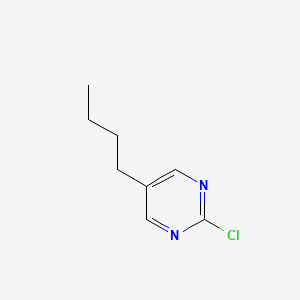

This compound is a colorless to pale yellow solid under standard conditions.[5] Its structure is defined by a pyrimidine ring substituted with a chlorine atom at the C2 position and a linear four-carbon alkyl chain at the C5 position.

dot

Caption: Chemical Structure of this compound.

The key physicochemical data for this compound are summarized below, providing researchers with the essential parameters for experimental design.

| Property | Value | Source(s) |

| CAS Number | 847227-37-6 | [5][6][7] |

| Molecular Formula | C₈H₁₁ClN₂ | [5][7] |

| Molecular Weight | 170.64 g/mol | [5][7] |

| Appearance | Colorless to pale yellow solid | [5] |

| Melting Point | 80-83 °C | [5] |

| Boiling Point | 259-261 °C | [5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMF). | [5] |

Synthesis and Purification

While specific synthesis routes for this compound are not extensively published, a robust pathway can be extrapolated from established methods for analogous 5-substituted-2-chloropyrimidines.[8][9] A common and logical approach involves the chlorination of a 5-butyl-2-hydroxypyrimidine precursor.

Representative Synthetic Protocol: Chlorination of 5-Butyl-2-hydroxypyrimidine

This protocol is based on well-established chlorination reactions of hydroxypyrimidines, which typically employ phosphorus oxychloride (POCl₃).[8][10]

Causality: 2-Hydroxypyrimidines exist in tautomeric equilibrium with their pyrimid-2-one form. Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that effectively converts the C=O bond of the pyrimidone tautomer into a C-Cl bond, driving the reaction to completion.

Step-by-Step Methodology:

-

Reaction Setup: To a dry, three-necked flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stirrer, add 5-butyl-2-hydroxypyrimidine (1 equivalent).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. The reaction is typically performed neat or with a high-boiling inert solvent like toluene.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is approximately 7-8. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Reactivity and Key Transformations: A Cross-Coupling Workhorse

The synthetic utility of this compound stems from the reactivity of the C2-chloro substituent. The pyrimidine ring is an electron-deficient aromatic system, which makes the C-Cl bond susceptible to nucleophilic aromatic substitution (SₙAr) and, more significantly, oxidative addition by palladium(0) catalysts. This reactivity is the foundation for its widespread use in palladium-catalyzed cross-coupling reactions.[1][4]

Suzuki-Miyaura Coupling

The Suzuki coupling is a powerful method for forming carbon-carbon bonds. For 2-chloropyrimidines, this reaction is highly efficient for coupling with a wide range of aryl and heteroaryl boronic acids.[1][3][4] The C4 position of dichloropyrimidines is generally more reactive than the C2 position; however, in a monosubstituted substrate like this compound, the C2-Cl readily participates in the catalytic cycle.[3]

dot

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the definitive method for forming carbon-nitrogen bonds using palladium catalysis.[11][12][13] This reaction allows for the coupling of this compound with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles. This transformation is fundamental in drug discovery for installing amine functionalities that can modulate biological activity and improve pharmacokinetic properties.[11][14]

Causality behind Cross-Coupling: The catalytic cycle for both Suzuki and Buchwald-Hartwig reactions begins with the oxidative addition of the palladium(0) catalyst into the C-Cl bond of the electron-deficient pyrimidine. This is the rate-limiting step and is facilitated by the electronic nature of the substrate. Following transmetalation (with the boronic acid) or coordination and deprotonation (with the amine), the cycle concludes with reductive elimination to form the new C-C or C-N bond and regenerate the Pd(0) catalyst.[11][14]

Spectral Analysis and Characterization

Confirming the identity and purity of this compound is essential. The following are the expected spectral characteristics for this compound.

| Technique | Expected Observations |

| ¹H NMR | - Pyrimidine Protons: Two singlets in the aromatic region (~8.5-9.0 ppm), corresponding to the protons at the C4 and C6 positions. - Butyl Chain: A triplet (~2.6-2.8 ppm) for the CH₂ group adjacent to the pyrimidine ring, multiplets for the internal CH₂ groups, and a triplet (~0.9 ppm) for the terminal CH₃ group. |

| ¹³C NMR | - Pyrimidine Carbons: Signals in the aromatic region (~155-165 ppm) for the carbon atoms of the pyrimidine ring. - Butyl Chain: Four distinct signals in the aliphatic region (~13-35 ppm). |

| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 170. - Isotope Peak (M+2): A characteristic peak at m/z = 172 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |

Applications in Drug Discovery

This compound is not an end product but a valuable intermediate used to generate libraries of more complex molecules for biological screening. The C2 position serves as a diversification point, allowing chemists to rapidly synthesize analogues with varied substituents.

Strategic Value:

-

Scaffold Hopping and SAR: By reacting this compound with different boronic acids (Suzuki) or amines (Buchwald-Hartwig), researchers can systematically explore the Structure-Activity Relationship (SAR) of a lead compound.

-

Property Modulation: The butyl group provides a degree of lipophilicity. The group introduced at the C2 position can be tailored to fine-tune properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

-

Proven Pharmacophore: Substituted pyrimidines are integral to many approved drugs.[15][16] Using a pyrimidine-based starting material like this one leverages a scaffold with a high probability of biological relevance.

dot

Caption: Logic flow for utilizing this compound in a drug discovery program.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting.[5] While a specific Safety Data Sheet (SDS) is not widely available, general precautions for halogenated aromatic compounds should be strictly followed.[17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17]

-

Contact Avoidance: Avoid contact with eyes, skin, and clothing.[5] It may cause irritation to the eyes, skin, and respiratory system.[5]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[5][17]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Discharge into the environment should be avoided.[17]

Conclusion

This compound is a strategically important building block for chemical and pharmaceutical research. Its well-defined physicochemical properties, coupled with the versatile reactivity of its C2-chloro substituent, make it an ideal starting point for the synthesis of diverse molecular libraries. Through cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently explore new chemical space, driving the discovery and development of next-generation therapeutic agents. Adherence to proper safety protocols ensures its effective and safe application in the laboratory.

References

-

Krasavin, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

-

ChemBK. (2024). This compound. ChemBK.com. [Link]

-

Krasavin, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. [Link]

-

Sakamoto, T., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

-

Lindsley, C. W., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]

-

Welch, C. J., et al. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromo-2-chloropyrimidine in Modern Pharmaceutical Synthesis. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

- Google Patents. (n.d.). Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine.

-

ResearchGate. (2025). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Kumar, A., et al. (2007). Chloropyrimidines as a new class of antimicrobial agents. PubMed. [Link]

-

Qiao, L., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Chemstock. (n.d.). Chemwatch GHS SDS for 2-chloropyrimidine. Chemstock. [Link]

-

PubChem. (n.d.). 5-Chloropyrimidine. PubChem - NIH. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-chloropyridine in Modern Pharmaceutical Manufacturing. [Link]

-

Organic Syntheses. (n.d.). 2-Chloropyrimidine. Organic Syntheses Procedure. [Link]

-

Wiley Online Library. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Wiley Online Library. [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET for 5-Bromo-2-chloropyrimidine. [Link]

-

Al-dujaili, J. K., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chembk.com [chembk.com]

- 6. equationchemical.com [equationchemical.com]

- 7. This compound (847227-37-6) for sale [vulcanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

An In-Depth Technical Guide to 5-Butyl-2-chloropyrimidine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-butyl-2-chloropyrimidine, a key heterocyclic intermediate in contemporary drug discovery and organic synthesis. Intended for researchers, medicinal chemists, and process development scientists, this document delineates the compound's physicochemical properties, provides a detailed synthetic protocol, and explores its versatile applications as a scaffold for novel therapeutics.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile. This compound (CAS No. 847227-37-6) is a valuable building block, featuring a lipophilic butyl group at the 5-position and a reactive chlorine atom at the 2-position. This arrangement makes it an ideal precursor for the synthesis of a diverse array of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[3][4]

Physicochemical Properties and Structural Elucidation

This compound is a colorless to pale yellow solid under standard conditions. Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 847227-37-6 | Generic Supplier Data |

| Molecular Formula | C₈H₁₁ClN₂ | Generic Supplier Data |

| Molecular Weight | 170.64 g/mol | Generic Supplier Data |

| Appearance | Colorless to pale yellow solid | Generic Supplier Data |

| Melting Point | Not widely reported | - |

| Boiling Point | Not widely reported | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred from structure |

Structural Formula:

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor, such as 5-butyl-2-hydroxypyrimidine. The subsequent chlorination is a standard transformation in heterocyclic chemistry.

Synthesis of the Precursor: 5-Butyl-2-hydroxypyrimidine

A plausible route to the hydroxypyrimidine precursor involves the condensation of an appropriate three-carbon unit with urea or a related amidine, followed by alkylation. However, a more direct approach would be the construction of the butyl-substituted ring.

Chlorination of 5-Butyl-2-hydroxypyrimidine

The conversion of the hydroxyl group to a chlorine atom is effectively carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃). This is a well-established method for the synthesis of chloropyrimidines.[5][6]

Experimental Protocol:

Materials:

-

5-Butyl-2-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Toluene (or another high-boiling inert solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-butyl-2-hydroxypyrimidine (1 equivalent).

-

Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (3-5 equivalents). If desired, a catalytic amount of N,N-dimethylaniline can be added. Toluene can be used as a solvent if a less viscous reaction mixture is preferred.

-

Reaction: Heat the mixture to reflux (typically around 110-120 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexanes).[7][8]

-

Characterization and Analytical Profile

The pure product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl, multiplets for the methylene groups) and two singlets in the aromatic region for the pyrimidine protons.

-

¹³C NMR: The carbon NMR will show distinct peaks for the four carbons of the butyl group and the four carbons of the pyrimidine ring. The carbon attached to the chlorine will be significantly deshielded.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for determining the purity and confirming the molecular weight of the compound.[9][10] The mass spectrum should show a molecular ion peak (M⁺) at m/z 170 and an M+2 peak at m/z 172 with an approximate intensity ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending frequencies for the alkyl and aromatic portions of the molecule, as well as C=N and C=C stretching vibrations of the pyrimidine ring.

Chemical Reactivity and Applications in Medicinal Chemistry

The 2-chloro substituent on the pyrimidine ring is a versatile handle for a variety of chemical transformations, making this compound a valuable intermediate.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 2-position of the electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular architectures. This reaction is a cornerstone in the synthesis of many kinase inhibitors, where a substituted amine is often installed at this position to interact with the hinge region of the kinase active site.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

This compound can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkynyl groups at the 2-position.

Example Application: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a 2-amino-5-substituted pyrimidine core.[11] this compound is an ideal starting material for the synthesis of such compounds. For instance, a nucleophilic aromatic substitution with a desired aniline derivative would yield a 2-(arylamino)-5-butylpyrimidine, a common scaffold in cyclin-dependent kinase (CDK) and other kinase inhibitors.[11]

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of the 2-chloro substituent provide a gateway to a wide range of complex molecular architectures, particularly for the development of targeted therapeutics like kinase inhibitors. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this important chemical intermediate in their drug discovery endeavors.

References

-

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link][1]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ResearchGate. [Link][12]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link][13]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link][2]

-

Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. ACS Publications. [Link][14]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link][15]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link][5]

-

Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine. Google Patents. [16]

-

Synthesis of 2-chlorine-5- amido pyrimidine. Google Patents. [17]

-

Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. [Link][6]

-

Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents. [19]

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central. [Link][20]

-

Chlorination of 2-hydroxypydridines at 0.5 mole scale. ResearchGate. [Link][21]

-

Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Europe PMC. [Link][11]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link][22]

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. [Link][23]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link][8]

-

How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link][24]

-

Process for the production of 2-alkyl or 2-cycloalkyl-4-methyl-6-hydroxypyrimidines. CORE. [Link][25]

-

Characterizing Extractables from Common Pharmaceutical Packaging Material by High Resolution Time-of-Flight Mass Spectrometry and Enhanced Gas Chromatography Separations. LECO Corporation. [Link][9]

-

Preparation method for 2-hydroxyl-5-fluorine pyrimidine. Google Patents. [26]

-

GC-MS analysis and DNA barcoding in Roxburgh's Cherry: an underutilized medicinal plant. ResearchGate. [Link][27]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link][29]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link][30]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. [Link][31]

-

Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential. Springer. [Link][32]

-

headspace gc/ms and lc/ms analysis of bioactive compounds from gossypium barbadense l.. AJOL.info. [Link][10]

-

n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses. [Link][33]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. mt.com [mt.com]

- 9. gcms.cz [gcms.cz]

- 10. ajol.info [ajol.info]

- 11. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jchemrev.com [jchemrev.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. growingscience.com [growingscience.com]

- 16. EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine - Google Patents [patents.google.com]

- 17. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 20. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. files01.core.ac.uk [files01.core.ac.uk]

- 26. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]

- 27. researchgate.net [researchgate.net]

- 28. Organic Syntheses Procedure [orgsyn.org]

- 29. rsc.org [rsc.org]

- 30. acdlabs.com [acdlabs.com]

- 31. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic data for 5-Butyl-2-chloropyrimidine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Butyl-2-chloropyrimidine

Introduction

This compound is a substituted heterocyclic compound featuring a pyrimidine core. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its prevalence in biologically active molecules and functional materials.[1] Accurate structural elucidation and purity assessment are paramount for any application, and a multi-technique spectroscopic approach provides the most robust and definitive characterization.

This guide serves as a technical overview of the expected spectroscopic data for this compound, grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely published, this document synthesizes predictive data based on the analysis of closely related structures and established spectroscopic principles to provide a reliable characterization framework.[2][3]

Molecular Structure and Spectroscopic Implications

A thorough analysis begins with the molecule's structure. The key features of this compound that will govern its spectroscopic signature are:

-

Aromatic Pyrimidine Ring: The two nitrogen atoms create a unique electronic environment, influencing the chemical shifts of the ring protons and carbons. The aromatic system will also give rise to characteristic IR stretching vibrations.

-

Butyl Chain: This saturated alkyl group will produce distinct signals in the upfield region of the NMR spectra and characteristic C-H stretching and bending vibrations in the IR spectrum.

-

Chloro Substituent: The chlorine atom at the C2 position serves as a reactive handle for further synthesis and, critically for mass spectrometry, has two common isotopes (³⁵Cl and ³⁷Cl) that will produce a signature isotopic pattern.[4]

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework. The complexity of substituted pyrimidine spectra arises from spin-spin coupling and the influence of substituents on the electronic environment.[5]

¹H NMR Spectroscopy

The proton NMR spectrum will feature signals from both the aromatic pyrimidine ring and the aliphatic butyl chain.

-

Aromatic Region (δ 8.0-9.0 ppm): Substituted pyrimidines typically exhibit signals in this downfield region.[6] For this compound, the two non-equivalent ring protons at positions C4 and C6 are expected to appear as a singlet or two closely spaced singlets, as their coupling (⁴J) is often too small to be resolved. Based on data from similar structures like 5-bromo-2-chloropyrimidine, these protons are expected around δ 8.7-8.9 ppm.[7]

-

Aliphatic Region (δ 0.9-2.8 ppm): The butyl group will present four distinct signals. The methylene group attached to the pyrimidine ring (C1') will be the most deshielded due to the ring's electron-withdrawing nature. The terminal methyl group (C4') will be the most upfield.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H4, H6 | ~ 8.80 | s | 2H |

| -CH₂- (C1') | ~ 2.75 | t | 2H |

| -CH₂- (C2') | ~ 1.65 | sextet | 2H |

| -CH₂- (C3') | ~ 1.40 | sextet | 2H |

| -CH₃ (C4') | ~ 0.95 | t | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

-

Aromatic Region (δ 110-170 ppm): The pyrimidine ring carbons will appear in this region. Carbons bonded to heteroatoms (C2, C4, C6) will be significantly downfield. The carbon bearing the chlorine (C2) is expected to be highly deshielded.

-

Aliphatic Region (δ 10-40 ppm): The four carbons of the butyl chain will appear in the upfield region.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~ 161.5 |

| C4, C6 | ~ 158.0 |

| C5 | ~ 132.0 |

| -CH₂- (C1') | ~ 32.5 |

| -CH₂- (C2') | ~ 30.0 |

| -CH₂- (C3') | ~ 22.5 |

| -CH₃ (C4') | ~ 13.9 |

Experimental Protocol: NMR Data Acquisition

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve 10-20 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved, using sonication if necessary.

-

Instrument Setup: The experiment is typically performed on a 400 or 500 MHz spectrometer. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: A standard one-dimensional proton spectrum is acquired first, followed by a carbon spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is typically divided into the functional group region (4000-1400 cm⁻¹) and the fingerprint region (<1400 cm⁻¹), which is unique to the molecule.[8]

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine ring) | Medium-Weak |

| 2960-2850 | C-H Stretch | Aliphatic (Butyl chain) | Strong |

| ~1600-1400 | C=N, C=C Stretch | Pyrimidine Ring | Medium-Strong |

| 1465, 1378 | C-H Bend | Aliphatic (CH₂, CH₃) | Medium |

| 800-600 | C-Cl Stretch | Chloroalkane | Medium-Strong |

-

C-H Stretching: Expect strong bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the butyl group and weaker bands just above 3000 cm⁻¹ for the sp² C-H bonds of the pyrimidine ring.[9]

-

Ring Vibrations: The pyrimidine ring will exhibit characteristic stretching vibrations for its C=C and C=N bonds in the 1600-1400 cm⁻¹ region.[3]

-

C-Cl Stretching: The carbon-chlorine bond stretch typically appears in the fingerprint region, usually between 800 and 600 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₈H₁₁ClN₂), the nominal molecular weight is 170.64 g/mol .[10]

Molecular Ion and Isotopic Pattern

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 170. A key diagnostic feature will be the presence of an M+2 peak at m/z 172. This arises from the natural abundance of the ³⁷Cl isotope (approximately 24.2%) relative to the ³⁵Cl isotope (75.8%). The intensity ratio of the M⁺˙ to the M+2 peak will therefore be approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.[4]

Key Fragmentation Pathways

Fragmentation occurs when the high-energy molecular ion breaks apart into smaller, charged fragments.[11]

-

Alpha-Cleavage: The most favorable fragmentation for alkyl-substituted aromatics is often the cleavage of the bond beta to the ring, leading to the loss of a propyl radical (•C₃H₇). This results in a stable benzylic-type cation.

-

M⁺˙ - 43 (•CH₂CH₂CH₃) → m/z 127

-

-

Loss of Butyl Group: Cleavage of the C-C bond directly attached to the ring can occur, leading to the loss of a butyl radical.

-

M⁺˙ - 57 (•C₄H₉) → m/z 113

-

-

Loss of Chlorine: The C-Cl bond can break, leading to the loss of a chlorine radical.

-

M⁺˙ - 35 (•Cl) → m/z 135

-

Table 4: Predicted Key Fragments in EI-MS

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 172 | [C₈H₁₁³⁷ClN₂]⁺˙ | Molecular Ion (³⁷Cl Isotope) |

| 170 | [C₈H₁₁³⁵ClN₂]⁺˙ | Molecular Ion (³⁵Cl Isotope) |

| 127 | [C₅H₆ClN₂]⁺ | [M - C₃H₇]⁺ |

| 113 | [C₄H₂ClN₂]⁺ | [M - C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ | Propyl cation |

Figure 3: Proposed major fragmentation pathways for this compound in EI-MS.

Integrated Spectroscopic Analysis

The true power of these techniques lies in their combined application.

-

MS confirms the molecular weight (170/172 amu) and the presence of one chlorine atom.

-

IR confirms the presence of an aromatic ring (C=C, C=N stretches), an aliphatic chain (C-H stretches), and a C-Cl bond.

-

NMR provides the definitive connectivity. ¹H and ¹³C NMR confirm the presence and structure of the butyl group and the substitution pattern on the pyrimidine ring, with the number of signals, their chemical shifts, and splitting patterns corroborating the proposed structure.

Together, these three spectroscopic datasets provide a self-validating system that can unambiguously confirm the identity and structure of this compound.

References

- Benchchem. Interpreting Complex NMR Spectra of Substituted Pyrimidine Compounds.

- Umaa, K., et al. Elucidation and Evaluation of Substituted Pyrimidines. Asian Journal of Chemistry.

- ChemBK. This compound.

-

Abdel-Rahman, A. A.-H., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5034. [Link]

- Mehta, H., & Khunt, R. (2014-2015). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278.

-

Al-Abdullah, E. S., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]pyrimidine Derivatives. ACS Omega. [Link]

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

-

Chemistry LibreTexts. (2022). 6.2: Fragmentation. [Link]

- Srivastava, S. L., Prasad, M., & Singh, R. Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemdad. This compound. [Link]

-

Fiveable. 1.2 Infrared (IR) spectroscopy - Organic Chemistry II. [Link]

Sources

- 1. This compound (847227-37-6) for sale [vulcanchem.com]

- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. 5-Bromo-2-chloropyrimidine(32779-36-5) 1H NMR [m.chemicalbook.com]

- 8. fiveable.me [fiveable.me]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. chem.libretexts.org [chem.libretexts.org]

The Synthesis of 5-Butyl-2-chloropyrimidine: A Technical Guide for Chemical Researchers

Introduction: The Significance of 5-Butyl-2-chloropyrimidine in Modern Drug Discovery

This compound is a key heterocyclic building block in the landscape of medicinal chemistry and drug development. Its pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules, including antivirals, anti-cancer agents, and kinase inhibitors. The presence of a butyl group at the 5-position and a reactive chlorine atom at the 2-position provides a versatile platform for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering insights into the underlying chemical principles and practical experimental protocols for its preparation.

Strategic Synthesis Pathway: From Malonic Ester to the Chloropyrimidine Core

The most established and reliable synthetic strategy for this compound commences with the construction of a 5-butyl-substituted pyrimidine ring, followed by chlorination. This approach ensures the precise installation of the butyl group at the desired position and leverages well-understood pyrimidine chemistry. The overall synthetic sequence can be conceptually divided into two main stages:

-

Formation of the 5-Butylpyrimidine Core: This stage focuses on the cyclization reaction to form the pyrimidine ring with the butyl substituent at the 5-position. The classical approach involves the condensation of a C5-butylated three-carbon component with a urea or urea-like molecule.

-

Chlorination and Selective Dechlorination: Once the 5-butylpyrimidine core is established, the subsequent steps involve the introduction of chlorine atoms onto the pyrimidine ring, followed by a selective removal of chlorine atoms to yield the final product.

The following diagram illustrates the logical flow of this synthetic strategy:

Caption: Overview of the primary synthetic strategy for this compound.

Part 1: Synthesis of the 5-Butylpyrimidine Core

The cornerstone of this synthesis is the creation of 5-butylbarbituric acid through the condensation of diethyl butylmalonate and urea. This reaction is a classic example of the synthesis of barbituric acid derivatives.[1][2][3]

Reaction Mechanism: A Base-Catalyzed Condensation

The reaction proceeds via a base-catalyzed condensation mechanism. A strong base, such as sodium ethoxide, deprotonates the α-carbon of diethyl butylmalonate, generating a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of urea. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the stable pyrimidine ring of 5-butylbarbituric acid.

The following diagram details the key steps of the condensation reaction:

Caption: Mechanism of the base-catalyzed condensation of diethyl butylmalonate and urea.

Experimental Protocol: Synthesis of 5-Butylbarbituric Acid

This protocol is adapted from established procedures for the synthesis of barbituric acid derivatives.[1][4][5]

Materials:

-

Diethyl butylmalonate

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal to absolute ethanol. The reaction is exothermic and should be cooled in an ice bath if necessary. Allow the reaction to proceed until all the sodium has dissolved.

-

Condensation: To the freshly prepared sodium ethoxide solution, add diethyl butylmalonate, followed by a solution of urea in warm absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux for several hours. A white precipitate of the sodium salt of 5-butylbarbituric acid will form.

-

Acidification and Isolation: After cooling, dissolve the reaction mixture in warm water. Acidify the solution with concentrated hydrochloric acid with stirring until the solution is acidic to litmus paper.

-

Crystallization and Filtration: Cool the acidic solution in an ice bath to induce crystallization of 5-butylbarbituric acid. Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Part 2: Chlorination and Selective Dechlorination

The second stage of the synthesis involves the conversion of the hydroxyl groups of the tautomeric form of 5-butylbarbituric acid into chlorine atoms, followed by the selective removal of the chlorine atoms at the 4- and 6-positions.

Chlorination of 5-Butylbarbituric Acid

The chlorination of 5-butylbarbituric acid is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline.[6][7] This reaction converts the trihydroxypyrimidine tautomer into the corresponding 2,4,6-trichloro derivative.

Reaction:

5-Butylbarbituric acid + POCl₃ → 5-Butyl-2,4,6-trichloropyrimidine

Experimental Protocol: Synthesis of 5-Butyl-2,4,6-trichloropyrimidine

This protocol is based on general procedures for the chlorination of pyrimidine derivatives.[6][7][8]

Materials:

-

5-Butylbarbituric acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 5-butylbarbituric acid.

-

Addition of Reagents: Carefully add phosphorus oxychloride to the flask. If used, add a catalytic amount of N,N-dimethylaniline.

-

Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane.

-

Washing and Drying: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain crude 5-Butyl-2,4,6-trichloropyrimidine, which can be purified by distillation or chromatography.

Selective Dechlorination

The final step is the selective removal of the chlorine atoms at the 4- and 6-positions to yield this compound. This can be achieved through catalytic hydrogenation or by using a reducing agent such as zinc dust in the presence of an acid or a base.

Reaction:

5-Butyl-2,4,6-trichloropyrimidine + Reducing Agent → this compound

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the selective dechlorination of polychlorinated pyrimidines.

Materials:

-

5-Butyl-2,4,6-trichloropyrimidine

-

Zinc dust

-

Aqueous ammonia or acetic acid

-

Ethanol or other suitable solvent

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-Butyl-2,4,6-trichloropyrimidine in a suitable solvent such as ethanol.

-

Addition of Reducing Agent: Add zinc dust to the solution.

-

Reaction Conditions: Add aqueous ammonia or acetic acid dropwise with stirring. The reaction may be exothermic and may require cooling.

-

Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of diatomaceous earth to remove the zinc residues.

-

Extraction and Purification: Concentrate the filtrate and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography or distillation to yield pure this compound.

Comparative Data of Synthetic Routes

The following table summarizes the key parameters for the described synthetic route to provide a clear comparison of the different stages.

| Stage | Starting Materials | Key Reagents | Typical Reaction Conditions | Typical Yield (%) |

| Core Formation | Diethyl butylmalonate, Urea | Sodium ethoxide, HCl | Reflux in ethanol, then acidification | 60-80 |

| Chlorination | 5-Butylbarbituric acid | POCl₃, N,N-dimethylaniline | Reflux | 70-90 |

| Dechlorination | 5-Butyl-2,4,6-trichloropyrimidine | Zinc dust, NH₄OH or Acetic Acid | Room temperature or gentle heating | 50-70 |

Conclusion and Future Perspectives

The synthesis of this compound via the condensation of diethyl butylmalonate and urea, followed by chlorination and selective dechlorination, represents a robust and scalable route to this important building block. The methodologies described are well-established in the field of heterocyclic chemistry and offer a reliable pathway for researchers in drug discovery and development. Future research may focus on the development of more atom-economical and environmentally benign synthetic methods, potentially through the use of novel catalytic systems or one-pot procedures. The versatility of the this compound scaffold ensures its continued importance in the quest for new and effective therapeutic agents.

References

-

To prepare barbituric acid from urea and diethyl malonate. - CUTM Courseware. Available at: [Link]

- CN105541731A - Method for preparing 5-ethyl-5-(1-methylbutyl)malonylurea - Google Patents.

-

Solved Barbiturates are prepared by treating a derivative of | Chegg.com. Available at: [Link]

- CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil - Google Patents.

-

Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 - Sciencemadness. Available at: [Link]

-

Chem 263 Dec 2, 2010 Note that another carbon dioxide derivative is a urethane. Some derivatives of these may be polymerized - Chemistry. Available at: [Link]

-

Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives - CONICET. Available at: [Link]

-

A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Available at: [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - NIH. Available at: [Link]

-

POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. Available at: [Link]

-

Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil. - Semantic Scholar. Available at: [Link]

- CN108117523B - Preparation method of halogenated uracil compound - Google Patents.

-

5-Ethyluracil: Properties, Applications, and Synthesis. Available at: [Link]

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - NIH. Available at: [Link]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. CN105541731A - Method for preparing 5-ethyl-5-(1-methylbutyl)malonylurea - Google Patents [patents.google.com]

- 3. Solved Barbiturates are prepared by treating a derivative of | Chegg.com [chegg.com]

- 4. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications | MDPI [mdpi.com]

- 6. indianchemicalsociety.com [indianchemicalsociety.com]

- 7. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN108117523B - Preparation method of halogenated uracil compound - Google Patents [patents.google.com]

Physical properties of 5-Butyl-2-chloropyrimidine (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 5-Butyl-2-chloropyrimidine Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the core physical properties of this compound, a key intermediate in various synthetic applications, including pharmaceutical development. The determination of fundamental characteristics such as melting and boiling points is critical for assessing purity, designing reaction conditions, and developing purification strategies. This document details these properties and provides field-proven, step-by-step protocols for their experimental determination, grounding the data in established laboratory practices. The methodologies are presented to ensure scientific integrity, reproducibility, and a clear understanding of the causality behind experimental choices.

Chemical Identity and Significance

This compound is a substituted pyrimidine ring, a heterocyclic scaffold of immense interest in medicinal chemistry due to its presence in numerous bioactive molecules. Understanding its physical properties is the first step in its journey from a laboratory reagent to a component of a complex active pharmaceutical ingredient (API). Accurate physical data underpins the process development, ensuring scalability and consistency.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₁ClN₂ |

| CAS Number | 847227-37-6[1][2][3] |

| Molar Mass | 170.64 g/mol [1] |

| Appearance | Colorless to pale yellow solid |

Core Physical Properties

The transition temperatures at which this compound changes state are fundamental constants that dictate its handling, purification, and reaction conditions.

| Physical Property | Value | Significance |

| Melting Point | 80°C - 83°C | A narrow melting range is a primary indicator of high sample purity. This temperature is critical for drying, storage, and certain reaction setups. |

| Boiling Point | 259°C - 261°C | Essential for purification via distillation and for defining the upper-temperature limit for reactions in the liquid phase to avoid degradation or excessive pressure buildup. |

Experimental Determination Protocols

The following sections describe self-validating, standard laboratory protocols for the precise determination of the melting and boiling points of this compound.

Melting Point Determination using a Digital Apparatus (e.g., Mel-Temp)

The melting point is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. A pure substance typically exhibits a sharp melting range of 1-2°C.[4] Impurities tend to lower and broaden this range.

Causality Behind the Protocol: This method relies on slow, controlled heating to maintain thermal equilibrium between the heating block, the thermometer, and the sample.[5][6] A rapid heating rate can cause the thermometer reading to lag behind the actual sample temperature, leading to inaccurately high and broad melting ranges.[5]

Step-by-Step Methodology:

-

Sample Preparation: Gently crush a small amount of crystalline this compound into a fine powder. Press the open end of a capillary tube into the powder until a 2-3 mm column of the sample is packed into the tube.[5]

-

Sample Loading: Tap the sealed end of the capillary tube on a hard surface or drop it down a long glass tube to tightly pack the solid at the bottom.[4][5]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the Mel-Temp apparatus.[4][5]

-

Rapid Preliminary Measurement (Optional but Recommended): Heat the sample rapidly to determine an approximate melting point. This saves time in subsequent, more precise measurements.[6]

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[6] Begin heating again, ensuring the rate of temperature increase is no more than 1-2°C per minute as the melting point is approached.[4]

-

Data Recording: Record the temperature (T₁) when the first droplet of liquid is observed. Continue heating at the slow rate and record the temperature (T₂) when the last crystal melts completely. The melting point range is T₁ - T₂.

Workflow: Melting Point Determination

Caption: Standard workflow for determining a compound's melting point.

Micro Boiling Point Determination using a Thiele Tube

This classic method is ideal for small sample volumes and provides high accuracy. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7]

Causality Behind the Protocol: The sample is heated until its vapor pressure overcomes atmospheric pressure, causing a steady stream of bubbles to exit the inverted capillary. Upon cooling, the vapor pressure drops. The precise moment the external pressure equals the internal vapor pressure, the bubbling stops, and the liquid is drawn back into the capillary. This temperature is the boiling point.[7][8] The unique shape of the Thiele tube creates convection currents in the heating oil, ensuring uniform temperature distribution without the need for stirring.[7][9]

Step-by-Step Methodology:

-

Apparatus Assembly: Add 0.5-1 mL of this compound to a small test tube (e.g., a 75x10mm ignition tube).

-

Capillary Insertion: Place a standard melting point capillary tube into the liquid, with the sealed end pointing upwards.[9]

-

Thermometer Attachment: Secure the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer's bulb.[7][9]

-

Thiele Tube Setup: Clamp the Thiele tube to a ring stand. Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is below the top arm of the side loop and the rubber band is well above the mineral oil level to prevent it from breaking.[9][10]

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner using a back-and-forth motion.[9]

-

Observation: Watch for a rapid and continuous stream of bubbles to emerge from the open end of the inverted capillary tube.[10][11]

-

Cooling and Measurement: Once a steady stream of bubbles is observed, remove the heat source.[8][9] Carefully observe the sample as the apparatus cools. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[7][9]

Workflow: Micro Boiling Point Determination

Caption: Workflow for the Thiele tube micro boiling point method.

References

-

Determination of Melting Point.

-

Step-by-Step Procedures for Boiling Point Determination.

-

Mel-Temp Melting Point Apparatus.

-

DETERMINATION OF MELTING POINTS.

-

Melting point determination.

-

Determination of Boiling Point (B.P).

-

Micro Boiling Point Determination.

-

Melting Point: Using the Thiele Tube.

-

ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION.

-

This compound.

-

This compound.

-

Step-by-Step Procedures for Melting Point Determination.

-

5-(tert-Butyl)-2-chloropyridine.

-

This compound.

-

This compound SDS.

Sources

- 1. chembk.com [chembk.com]

- 2. equationchemical.com [equationchemical.com]

- 3. echemi.com [echemi.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. timstar.co.uk [timstar.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. chymist.com [chymist.com]

Solubility of 5-Butyl-2-chloropyrimidine in organic solvents

An In-depth Technical Guide to the Solubility of 5-Butyl-2-chloropyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a comprehensive overview of the solubility of this compound, synthesizing theoretical principles with practical experimental methodologies. While quantitative solubility data for this specific compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and detailed protocols necessary to determine its solubility profile in various organic solvents. The discussion extends to the thermodynamic analysis of solubility data, offering a deeper understanding of the dissolution process.

Introduction to this compound

This compound is a substituted pyrimidine with the molecular formula C₈H₁₁ClN₂. It presents as a colorless to pale yellow solid with a melting point in the range of 80-83°C and a boiling point of approximately 259-261°C[1]. As a chemical intermediate, it is widely utilized in organic synthesis, particularly in the preparation of other pyrimidine derivatives that may serve as active ingredients in pharmaceuticals and agrochemicals[1]. The chloro-substituent at the 2-position and the butyl group at the 5-position impart specific physicochemical properties that dictate its reactivity and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁ClN₂ | [2] |

| Molecular Weight | 170.64 g/mol | [2] |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 80-83 °C | [1] |

| Boiling Point | 259-261 °C | [1] |

| Qualitative Solubility | Soluble in organic solvents like ethanol and dimethylformamide | [1] |

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The dissolution process involves the breaking of intermolecular forces in the solute crystal lattice and the formation of new interactions between the solute and solvent molecules.

For this compound, the key structural features influencing its solubility are:

-

The Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, contributing to its solubility in protic solvents.

-

The Chloro Group: The electronegative chlorine atom introduces polarity and can participate in dipole-dipole interactions.

-

The Butyl Group: This nonpolar alkyl chain contributes to the molecule's lipophilicity, enhancing its solubility in nonpolar organic solvents.

The overall solubility will be a balance of these competing factors. It is expected to exhibit good solubility in a range of organic solvents, from polar aprotic (like DMF) to those of intermediate polarity (like ethanol and ethyl acetate), and potentially lower solubility in highly nonpolar solvents (like hexane) and polar protic solvents with strong hydrogen bonding networks (like water).

Studies on other pyrimidine derivatives have shown that solubility generally increases with temperature[3][4][5]. This endothermic dissolution process is common for many organic compounds. The solubility of pyrimidine derivatives has been observed to follow the trend of Dimethylformamide (DMF) > methanol > carbon tetrachloride, highlighting the significant impact of the solvent's nature[4][5].

Experimental Determination of Solubility

Given the scarcity of published quantitative data for this compound, experimental determination is crucial. The gravimetric method is a reliable and widely used technique for this purpose[3][4][6].

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, dimethylformamide)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Vials or flasks with secure caps

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Step-by-Step Protocol for Gravimetric Solubility Determination

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker or incubator. Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached[6].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to avoid precipitation upon cooling. Filter the solution through a syringe filter into a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the container in an oven or vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to avoid degradation[6]. Continue until a constant weight is achieved.

-

Calculation: The solubility (S) can be calculated in various units, such as g/100 mL or mol/L, using the following formula:

S ( g/100 mL) = (mass of residue / volume of supernatant withdrawn) x 100

The mole fraction solubility can also be determined from the masses of the solute and solvent.

Caption: Workflow for the gravimetric determination of solubility.

Data Analysis and Thermodynamic Modeling

The experimentally determined solubility data at different temperatures can be used to understand the thermodynamics of the dissolution process.

Temperature Dependence of Solubility

The relationship between solubility and temperature can often be described by the van't Hoff equation. For an ideal solution, a plot of the natural logarithm of the mole fraction solubility (ln x) versus the reciprocal of the absolute temperature (1/T) should be linear.

Thermodynamic Parameters

From the temperature-dependent solubility data, key thermodynamic parameters such as the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of dissolution can be calculated[3][4].

-

Gibbs Free Energy of Dissolution (ΔG°): Indicates the spontaneity of the dissolution process. A negative value signifies a spontaneous process.

-

Enthalpy of Dissolution (ΔH°): Represents the heat absorbed or released during dissolution. A positive value indicates an endothermic process (solubility increases with temperature), while a negative value indicates an exothermic process.

-

Entropy of Dissolution (ΔS°): Reflects the change in disorder of the system upon dissolution.

These parameters provide valuable insights into the driving forces behind the dissolution of this compound in different solvents.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Potential Biological Activity of 5-Butyl-2-chloropyrimidine Derivatives

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of derivatives of 5-Butyl-2-chloropyrimidine. While direct experimental data on this specific family of compounds is emerging, a wealth of information on structurally related 2,5-disubstituted pyrimidines allows for robust predictions of their synthetic accessibility and pharmacological profiles. This document outlines probable synthetic routes, delves into the anticipated anticancer, antimicrobial, and enzyme inhibitory activities based on established structure-activity relationships, and provides detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system is a privileged heterocyclic motif found in a vast array of biologically active compounds, most notably in the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of therapeutic agents with a broad spectrum of pharmacological activities.[3] Pyrimidine-based drugs have found clinical applications as anticancer (e.g., 5-Fluorouracil), antiviral (e.g., Zidovudine), and antibacterial (e.g., Trimethoprim) agents.[4]

The versatility of the pyrimidine core lies in its susceptibility to functionalization at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological target interactions. The 2, 4, and 5 positions of the pyrimidine ring are particularly amenable to substitution, and the nature of the chemical groups at these positions dictates the compound's steric, electronic, and hydrophobic characteristics, which in turn govern its binding affinity and selectivity for specific biological targets.[5] This guide focuses on the potential of derivatives of this compound, a scaffold that combines a lipophilic butyl group at the 5-position with a reactive chloro group at the 2-position, offering a versatile platform for the synthesis of novel bioactive molecules.

Synthetic Pathways to this compound Derivatives

The synthetic strategy for generating a library of this compound derivatives hinges on the differential reactivity of the chloro substituent at the C2 position. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of amine, alcohol, and thiol functionalities.

A general and efficient synthetic approach for creating 2,5-disubstituted pyrimidines has been reported, which can be adapted for 5-butyl analogs.[6] The primary route involves the reaction of this compound with various nucleophiles, such as substituted anilines or other amines, to yield the corresponding 2-amino-5-butylpyrimidine derivatives.

This straightforward synthetic accessibility allows for the rapid generation of a diverse library of compounds for biological screening. The choice of the nucleophile (R-NH2) is critical in determining the final compound's biological activity, as will be discussed in the Structure-Activity Relationships section.

Potential Biological Activities

Based on extensive research into structurally similar 2,5-disubstituted pyrimidines, derivatives of this compound are anticipated to exhibit a range of significant biological activities.

Anticancer Activity

Substituted pyrimidines are well-documented as potent anticancer agents.[7][8] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[8] Aberrant CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Derivatives of 2-anilino-5-substituted pyrimidines have shown potent inhibitory activity against CDK9.[5] CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells. It is highly probable that 2-anilino-5-butylpyrimidine derivatives will also exhibit CDK inhibitory activity. The butyl group at the C5 position is expected to occupy a hydrophobic pocket in the ATP-binding site of the kinase, potentially enhancing potency and selectivity.

Sources

- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 5-Butyl-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword